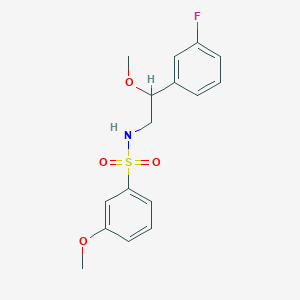
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a fluorophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects. More research is required to elucidate the specific interactions and changes caused by this compound.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways The compound may interact with its targets, leading to alterations in these pathways and their downstream effects
Pharmacokinetics
Related compounds have been shown to have various pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects. More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels These effects can influence the overall action of the compound
Action Environment
The action, efficacy, and stability of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and more . Understanding these influences can help optimize the use of this compound. More research is needed to understand how environmental factors influence the action of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-fluoroaniline with 2-bromoethanol in the presence of a base such as potassium carbonate to form the intermediate 2-(3-fluorophenyl)-2-methoxyethanol.
Sulfonation: The intermediate is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halide or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: Known for its herbicidal activity.
N-(4-bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Studied for its antibacterial properties.
Uniqueness
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide stands out due to its dual methoxy and fluorophenyl substitutions, which enhance its chemical stability and biological activity. This unique combination of functional groups makes it a versatile compound with a wide range of applications in various scientific fields.
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-14-7-4-8-15(10-14)23(19,20)18-11-16(22-2)12-5-3-6-13(17)9-12/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYZEUOGNRATQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2448461.png)
![(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2448463.png)
![5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448464.png)
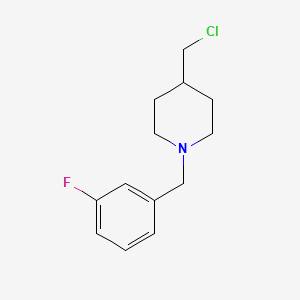
![5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2448468.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2448469.png)
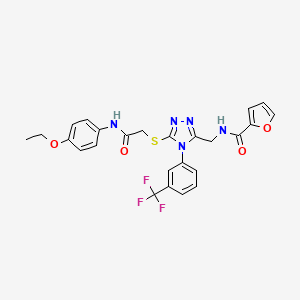
![2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide](/img/structure/B2448471.png)
![2-{4-ETHYL-13-FLUORO-6-OXO-8-THIA-3,5-DIAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(13),2(7),3,9,11-PENTAEN-5-YL}-N-(PROPAN-2-YL)ACETAMIDE](/img/structure/B2448474.png)
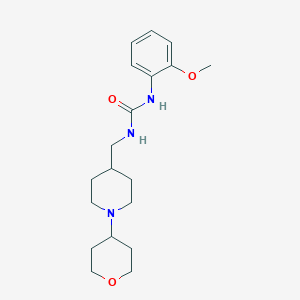
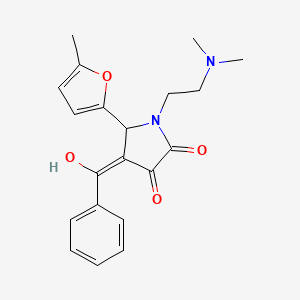
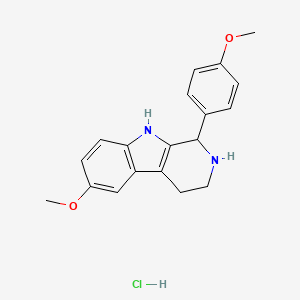
![5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine](/img/structure/B2448481.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2448482.png)
